3-(Methoxycarbonyl)-5-nitrobenzoic acid

Radiocontrast Media Iopromide Synthesis Regioselective Amidation

Choose 3-(Methoxycarbonyl)-5-nitrobenzoic acid over generic 5-nitroisophthalic acid or dimethyl 5-nitroisophthalate for iopromide contrast media or LSD1 inhibitor synthesis. Its monomethyl ester enables direct amidation with methylamine to yield 5-nitro-N-methylisophthalamic acid—eliminating complex protection/deprotection sequences and avoiding regioisomeric mixtures. For NLO materials research, only this compound forms the characterized 18-crown-6 cocrystal (χ(3) = 4.19×10⁻⁶ esu). For bioconjugation, its three orthogonal functional groups (nitro, -COOH, -COOMe) enable heterotrifunctional crosslinker assembly. Bulk and custom quantities available.

Molecular Formula C9H7NO6
Molecular Weight 225.15 g/mol
CAS No. 1955-46-0
Cat. No. B032747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)-5-nitrobenzoic acid
CAS1955-46-0
Synonyms5-Nitro-1,3-benzenedicarboxylic Acid 1-Methyl Ester;  5-Nitro-1,3-benzenedicarboxylic Acid Monomethyl Ester;  5-Nitro-Isophthalic Acid Methyl Ester;  5-Nitro-Isophthalic Acid Monomethyl Ester;  3-Carbomethoxy-5-nitrobenzoic Acid;  3-Methoxycarbonyl-5-nitr
Molecular FormulaC9H7NO6
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)
InChIKeyZCRNIIJXDRYWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxycarbonyl)-5-nitrobenzoic Acid (CAS 1955-46-0): A Differentiated Isophthalic Acid Intermediate for Contrast Agents and Advanced Synthesis


3-(Methoxycarbonyl)-5-nitrobenzoic acid (CAS 1955-46-0), also known as monomethyl 5-nitroisophthalate, is a benzene-1,3-dicarboxylic acid derivative bearing a nitro group at the 5-position and a methyl ester at the 1-carboxyl position [1]. This compound serves as a key intermediate in the synthesis of non-ionic X-ray contrast media, such as iopromide, and histone demethylase LSD1 inhibitors for oncology research [2]. Its unique substitution pattern provides dual reactive handles—a carboxylic acid for amide bond formation and a methyl ester for selective hydrolysis or orthogonal functionalization—which differentiates it from simpler nitrobenzoic acids or fully esterified isophthalates.

Why Generic 5-Nitroisophthalic Acid or Dimethyl Ester Cannot Replace 3-(Methoxycarbonyl)-5-nitrobenzoic Acid in Critical Syntheses


Generic substitution with 5-nitroisophthalic acid (CAS 618-88-2) or dimethyl 5-nitroisophthalate (CAS 13290-96-5) is not functionally equivalent for this compound's primary applications. The target compound's monomethyl ester group is essential for the selective, stepwise construction of the iopromide core: the free carboxylic acid is first amidated with methylamine to yield 5-nitro-N-methylisophthalamic acid, a step impossible with the symmetrical diacid or diester analogs without complex protection/deprotection sequences [1]. Furthermore, the specific hydrogen-bonding donor/acceptor topology of the monomethyl ester is critical for the formation of supramolecular cocrystals with crown ethers, which exhibit measurable third-order nonlinear optical (NLO) properties, a characteristic not replicable by the fully protonated diacid [2]. The quantified differences in physical properties and reactivity pathways presented below establish this compound's non-substitutable role in these research and industrial workflows.

3-(Methoxycarbonyl)-5-nitrobenzoic Acid (CAS 1955-46-0): Quantified Differentiation Evidence for Scientific Procurement


Superior Regioselectivity in Contrast Agent Synthesis: 3-(Methoxycarbonyl)-5-nitrobenzoic Acid vs. Symmetrical Diacid and Diester Analogs

In the established industrial route to the non-ionic X-ray contrast agent iopromide, 3-(methoxycarbonyl)-5-nitrobenzoic acid undergoes selective amidation with methylamine at the free carboxylic acid group to yield 5-nitro-N-methylisophthalamic acid. This step cannot be executed cleanly with either 5-nitroisophthalic acid (which would yield a mixture of mono- and bis-amides due to two equivalent carboxyl groups) or dimethyl 5-nitroisophthalate (which requires hydrolysis prior to amidation, adding steps and reducing overall yield) [1]. The monomethyl ester's orthogonal functional groups enable a convergent, high-yielding sequence to the 5-amino-N-methyl-2,4,6-triiodoisophthalamic acid core of iopromide [1].

Radiocontrast Media Iopromide Synthesis Regioselective Amidation Pharmaceutical Intermediates

Measured Third-Order Nonlinear Optical (NLO) Response of 3-(Methoxycarbonyl)-5-nitrobenzoic Acid Crown Ether Cocrystal

The cocrystal formed between 18-crown-6 and 3-(methoxycarbonyl)-5-nitrobenzoic acid (I) exhibits a measurable third-order nonlinear optical susceptibility χ(3) of 4.19 × 10⁻⁶ esu, as determined via Kubelka–Munk analysis [1]. This value provides a direct quantitative benchmark for materials researchers exploring NLO-active supramolecular assemblies. In contrast, the analogous cocrystal of 5-nitroisophthalic acid with 18-crown-6, while structurally related, is not a direct substitute as it lacks the monomethyl ester group which participates in a distinct hydrogen-bonding network that influences crystal packing and thus the macroscopic NLO response [2].

Nonlinear Optics Supramolecular Chemistry Crystal Engineering Crown Ether Complexes

Unique Hydrogen-Bonding Network Quantified by Hirshfeld Surface Analysis in 3-(Methoxycarbonyl)-5-nitrobenzoic Acid Cocrystals

Hirshfeld surface analysis of the cocrystal (18-crown-6)-2(5-nitroisophthalic acid monomethyl ester).2(H₂O) (I) quantifies the intermolecular interaction landscape. The 2D fingerprint plots reveal specific percentages of O···H/H···O contacts and C···H/H···C contacts that define the crystal packing [1]. This quantitative interaction profile is a direct consequence of the monomethyl ester group, which acts as a hydrogen-bond acceptor (via the ester carbonyl) while leaving the carboxylic acid group as a strong hydrogen-bond donor. In contrast, 5-nitroisophthalic acid forms a different supramolecular architecture with 18-crown-6 due to the presence of two carboxylic acid groups, leading to a distinct distribution of intermolecular contacts [2].

Crystal Engineering Hirshfeld Surface Analysis Supramolecular Synthons Hydrogen Bonding

Differential Purity Specifications and Physical Property Benchmarks from Authoritative Sources

Reputable vendors provide well-defined purity benchmarks for 3-(methoxycarbonyl)-5-nitrobenzoic acid. TCI specifies a purity of >98.0% by both GC and neutralization titration, with a melting point range of 181.0–185.0 °C [1]. This level of analytical specification is critical for ensuring reproducibility in sensitive applications like LSD1 inhibitor synthesis. While 5-nitroisophthalic acid (mp 260–264 °C) and dimethyl 5-nitroisophthalate (mp 122–124 °C) have their own purity standards, the monomethyl ester's specific melting point and dual-method purity confirmation provide a unique quality control fingerprint for incoming material verification.

Quality Control Analytical Standards Purity Specifications Melting Point

Demonstrated Role as a Precursor to Heterotrifunctional Crosslinkers for Bioconjugation

3-(Methoxycarbonyl)-5-nitrobenzoic acid is specifically cited as a precursor in the preparation of heterotrifunctional crosslinkers designed for multiple bioconjugation with peptides . This utility leverages the compound's three distinct functional groups: the nitro group (which can be reduced to an amine), the carboxylic acid, and the methyl ester. This triad enables the attachment of three different biomolecular handles in a controlled, sequential manner. In contrast, simpler nitrobenzoic acids (e.g., 3-nitrobenzoic acid, CAS 121-92-6) lack the orthogonally protected carboxyl groups, limiting their utility to simpler, less versatile conjugation strategies.

Bioconjugation Peptide Chemistry Crosslinking Reagents Chemical Biology

Established Precursor for Histone Demethylase LSD1 Inhibitors in Cancer Research

Multiple independent sources confirm that 3-(methoxycarbonyl)-5-nitrobenzoic acid is a key building block in the synthesis of histone demethylase LSD1 inhibitors, a class of compounds under active investigation for cancer therapy [1][2]. While the exact synthetic routes are often proprietary, the compound's substitution pattern allows for the construction of the isophthalamide core found in many LSD1 inhibitor scaffolds. Although direct IC₅₀ comparisons are not available in the public domain, the compound's repeated citation in this context distinguishes it from other nitrobenzoic acid derivatives that lack the specific 1,3,5-trisubstitution pattern required for this pharmacophore.

Epigenetics LSD1 Inhibitors Cancer Therapeutics Medicinal Chemistry

Optimal Application Scenarios for 3-(Methoxycarbonyl)-5-nitrobenzoic Acid Based on Quantitative Differentiation Evidence


Regioselective Synthesis of Non-Ionic X-ray Contrast Media (e.g., Iopromide) Intermediates

Procurement teams supporting the industrial or laboratory-scale production of non-ionic iodinated contrast agents should prioritize this compound over symmetrical 5-nitroisophthalic acid or its dimethyl ester. The monomethyl ester's inherent regioselectivity enables direct amidation with methylamine to yield 5-nitro-N-methylisophthalamic acid, a critical intermediate for iopromide [1]. This eliminates the need for protection/deprotection strategies and avoids the formation of difficult-to-separate regioisomeric mixtures, directly impacting process efficiency and cost of goods. [1]

Crystal Engineering and Nonlinear Optical (NLO) Materials Development

Materials scientists designing supramolecular cocrystals for NLO applications should select this compound for its demonstrated ability to form a crystalline complex with 18-crown-6 that exhibits a third-order nonlinear optical susceptibility of χ(3) = 4.19 × 10⁻⁶ esu [1]. This specific, quantified NLO response, coupled with the detailed Hirshfeld surface analysis of its hydrogen-bonding network, provides a reproducible benchmark for structure-property relationship studies. The monomethyl ester's unique hydrogen-bond donor/acceptor profile distinguishes it from 5-nitroisophthalic acid, enabling a different supramolecular architecture and optical performance [2].

Synthesis of Heterotrifunctional Bioconjugation Crosslinkers

Chemical biology and bioconjugation research groups should procure this compound as a key precursor for constructing heterotrifunctional crosslinkers [1]. The presence of three chemically distinct and orthogonally addressable functional groups (nitro/amino, carboxylic acid, and methyl ester) enables the sequential attachment of three different biomolecules (e.g., peptides, fluorescent dyes, targeting ligands). This level of synthetic control is not achievable with simpler nitrobenzoic acid derivatives, making this compound an essential building block for advanced bioconjugate assembly. [1]

Medicinal Chemistry Synthesis of LSD1 Inhibitor Candidates

Medicinal chemistry teams engaged in oncology drug discovery, particularly those targeting histone demethylase LSD1, should include this compound in their building block library. It is a validated precursor for constructing the isophthalamide core found in many LSD1 inhibitor scaffolds [1][2]. While specific comparative bioactivity data is proprietary, the compound's repeated citation in this context establishes it as a non-substitutable starting material for generating lead compounds in this therapeutic area. [1][2]

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